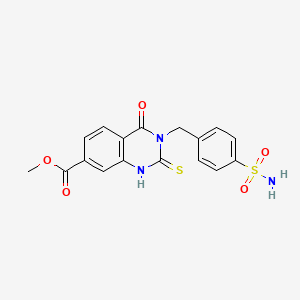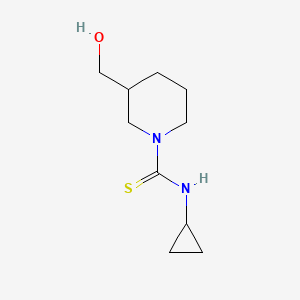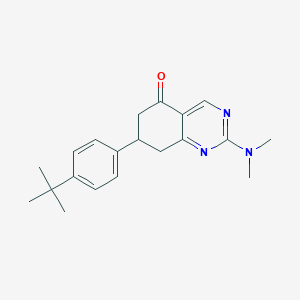![molecular formula C18H11N5O3 B10865822 4-[(7-Methoxyquinolin-3-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10865822.png)
4-[(7-Methoxyquinolin-3-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CYANO-4-[(7-METHOXY-3-QUINOLYL)AMINO]-5-NITROPHENYL CYANIDE is a complex organic compound that features a quinoline moiety, a nitro group, and two cyano groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-4-[(7-METHOXY-3-QUINOLYL)AMINO]-5-NITROPHENYL CYANIDE typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, which is then functionalized with a methoxy group. The introduction of the nitro group can be achieved through nitration reactions, while the cyano groups are introduced via cyanation reactions. These reactions often require specific catalysts and conditions to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale nitration and cyanation processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely. Safety measures are crucial due to the potentially hazardous nature of the reagents and intermediates involved.
Chemical Reactions Analysis
Types of Reactions
2-CYANO-4-[(7-METHOXY-3-QUINOLYL)AMINO]-5-NITROPHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-CYANO-4-[(7-METHOXY-3-QUINOLYL)AMINO]-5-NITROPHENYL CYANIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-CYANO-4-[(7-METHOXY-3-QUINOLYL)AMINO]-5-NITROPHENYL CYANIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the quinoline moiety suggests potential interactions with DNA or proteins, while the nitro and cyano groups can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety.
Nitro Compounds: Compounds such as nitrobenzene and nitroaniline, which contain nitro groups.
Cyano Compounds: Compounds like acetonitrile and benzonitrile, which contain cyano groups.
Uniqueness
2-CYANO-4-[(7-METHOXY-3-QUINOLYL)AMINO]-5-NITROPHENYL CYANIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and cyano groups, along with the quinoline moiety, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H11N5O3 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
4-[(7-methoxyquinolin-3-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H11N5O3/c1-26-15-3-2-11-4-14(10-21-16(11)7-15)22-17-5-12(8-19)13(9-20)6-18(17)23(24)25/h2-7,10,22H,1H3 |
InChI Key |
XLNHOJQONDFMJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)NC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(hydrazinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]benzamide](/img/structure/B10865742.png)
![2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B10865743.png)
![N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10865746.png)
![5-(furan-2-yl)-2-{[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B10865747.png)
![1-(2,3-dichlorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]urea](/img/structure/B10865751.png)


![11-(4-chlorophenyl)-N-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10865764.png)

![7-(4-methoxyphenyl)-5,6-dimethyl-3-(pyridin-2-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10865774.png)
![ethyl {[3-(4-methoxyphenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B10865783.png)


![4-Methoxy-N'~1~-{3-[2-(4-methoxybenzoyl)hydrazono]-2-nitropropylidene}benzohydrazide](/img/structure/B10865804.png)
